3-(5-Methyl- isoxazol-3-yl)- benzonitrile
Overview
Description
3-(5-Methyl- isoxazol-3-yl)- benzonitrile is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by a benzonitrile group attached to the 3-position of a 5-methyl-isoxazole ring. Isoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl- isoxazol-3-yl)- benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-5-methyl-isoxazole.
Acetylation: The 3-amino-5-methyl-isoxazole is acetylated using chloroacetyl chloride in tetrahydrofuran (THF) to form 2-chloro-N-(5-methyl-isoxazol-3-yl)acetamide.
Substitution Reaction: The resulting acetamide is then reacted with an appropriate benzazolethiol derivative in acetone in the presence of potassium carbonate (K₂CO₃) to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl- isoxazol-3-yl)- benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like K₂CO₃.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the benzonitrile group.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
3-(5-Methyl- isoxazol-3-yl)- benzonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other bioactive molecules and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(5-Methyl- isoxazol-3-yl)- benzonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA synthesis in cancer cells, leading to cytotoxic effects . The compound may also interact with enzymes and receptors involved in microbial growth, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-isoxazol-3-yl)-4-(3-substitutedphenylureido)benzenesulfonamide
- 2-Chloro-N-(5-methyl-isoxazol-3-yl)acetamide
Uniqueness
3-(5-Methyl- isoxazol-3-yl)- benzonitrile is unique due to its specific structural features, such as the presence of both the isoxazole ring and the benzonitrile group. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
3-(5-methyl-1,2-oxazol-3-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-8-5-11(13-14-8)10-4-2-3-9(6-10)7-12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVXTGIMULXXNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.